molecular formula C11H22ClN B1492361 4-Cyclopentylazepane hydrochloride CAS No. 2098128-99-3

4-Cyclopentylazepane hydrochloride

Cat. No. B1492361
M. Wt: 203.75 g/mol
InChI Key: ALYFEROJFGFCNZ-UHFFFAOYSA-N
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Description

4-Cyclopentylazepane hydrochloride, also known as CP-110, is a synthetic opioid analgesic1. It has gained attention in recent years for its potential use in pain management1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Cyclopentylazepane hydrochloride. However, the synthesis of similar compounds often involves complex organic chemistry reactions, including cyclization, condensation, and various other transformations234.



Molecular Structure Analysis

The molecular weight of 4-Cyclopentylazepane hydrochloride is 203.75 g/mol1. However, the detailed molecular structure analysis is not available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 4-Cyclopentylazepane hydrochloride are not available in the search results. However, chemical reactions of similar compounds often involve various transformations, including oxidation, reduction, and various types of substitution reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclopentylazepane hydrochloride are not explicitly mentioned in the search results. However, similar compounds often have properties such as solubility in water, specific melting and boiling points, and specific optical activities678.


Scientific Research Applications

  • Kinetics and Mechanism of Hydrolysis : Cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, undergoes hydrolysis in alkaline solutions. The degradation follows first-order kinetics and results in phenylacetic acid and a-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products. The reaction mechanism includes both normal ester hydrolysis and formation via a six-membered transition state (Roy, 1995).

  • Anti-Pseudomonas and Cytotoxic Component : 4-Hydroxy-2-cyclopentenone from Passiflora tetrandra exhibits anti-bacterial activity and cytotoxicity to P388 murine leukemia cells. This compound shows promise in antibacterial and cancer research (Perry et al., 1991).

  • Porous Monolithic Organic Frameworks : Bifunctional acetyl compounds can be cyclotrimerized to create porous organic frameworks. These frameworks have applications in air filtration, individual protection, gas storage, and separation due to their high surface area, pore volume, and hydrophobic character (Rose et al., 2011).

  • Hydrodechlorination of Chlorophenol : Research on the liquid phase hydrodechlorination of dichlorophenol over supported Pd indicates that cyclohexanone can be formed prior to complete dechlorination, showcasing the potential for chemical transformation applications (Yuan & Keane, 2003).

  • Chemistry of 4-Hydroxy-2-Cyclopentenone Derivatives : This molecular scaffold is significant in synthetic chemistry, providing diverse chemical transformation capabilities and applications in multistep syntheses of complex target molecules (Roche & Aitken, 2010).

  • Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes : These complexes, involving cyclopentane structures, exhibit potential in the study of fluid- and solid-state oligomeric interactions, crucial for materials science and photophysical applications (Lai et al., 1999).

Safety And Hazards

The specific safety data and hazards associated with 4-Cyclopentylazepane hydrochloride are not available in the search results. However, similar compounds often require careful handling due to their potential toxicity and environmental impact91011.


properties

IUPAC Name

4-cyclopentylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)11-6-3-8-12-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYFEROJFGFCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentylazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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